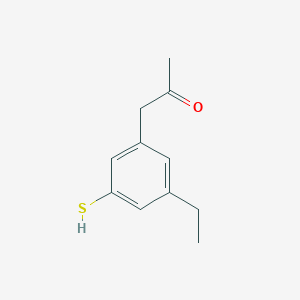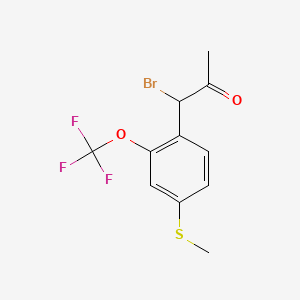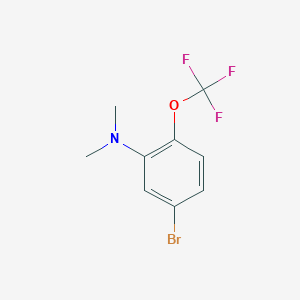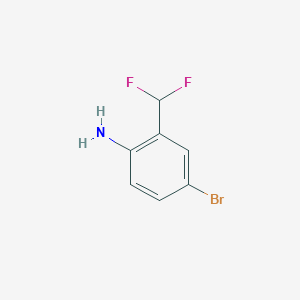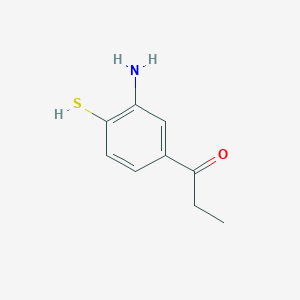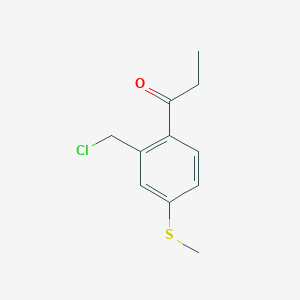
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a precursor compound followed by the introduction of the methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学研究应用
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methylthio group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in various biological effects, depending on the specific context and target molecules.
相似化合物的比较
- 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one
Comparison: While these compounds share similar structural features, such as the presence of chloromethyl and methylthio groups, their positional isomerism can lead to differences in reactivity and biological activity. For example, the position of the chloromethyl group on the phenyl ring can influence the compound’s ability to undergo nucleophilic substitution reactions. Additionally, the specific arrangement of functional groups can affect the compound’s interaction with molecular targets, leading to variations in their pharmacological profiles.
属性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3 |
InChI 键 |
ADVSOEDANHLLEC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


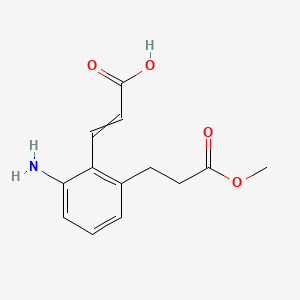

![cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)
![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
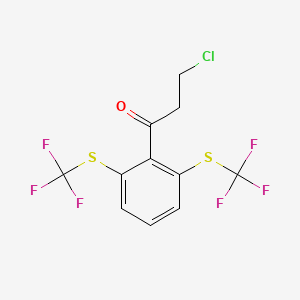
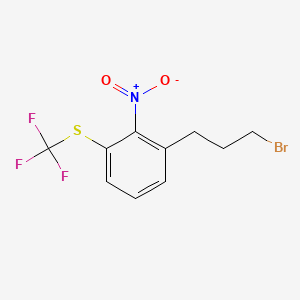
![Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
